molecular formula C8H16N2O B594542 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one CAS No. 1244060-15-8

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B594542
CAS No.: 1244060-15-8
M. Wt: 156.229
InChI Key: HHSCVLLPFPFQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O . It belongs to the class of pyrrolidine derivatives, which are privileged structures in medicinal chemistry due to their presence in a wide range of biologically active molecules. The structure features a propan-1-one backbone substituted with an amino group and a 3-methylpyrrolidin-1-yl group, making it a potential intermediate or building block in organic synthesis and drug discovery . While specific pharmacological data for this exact compound is limited in public sources, closely related pyrrolidin-1-yl propan-1-one analogs have been identified as having inhibitory activity against dipeptidyl peptidase 4 (DPP-4) . This suggests potential research applications for this compound in developing therapies for metabolic diseases, such as type 2 diabetes. As a small molecule, its properties are typically characterized for use in building larger, more complex structures or for screening in biological assays. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-3-5-10(6-7)8(11)2-4-9/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSCVLLPFPFQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylamine-Mediated Pathway

In a protocol adapted from duloxetine intermediate synthesis, 1-(3-methylpyrrolidin-1-yl)propan-1-one hydrochloride is treated with excess methylamine (40% aqueous solution) in ethanol at 60–70°C for 6 hours. The reaction proceeds via imine formation, followed by reduction in situ. After ethanol removal, the product is isolated with a yield of ~72%. This method benefits from the commercial availability of methylamine but requires careful pH control to minimize side reactions.

Sodium Cyanoborohydride Reduction

Alternative protocols employ sodium cyanoborohydride (NaBH3CN) as a selective reducing agent. A solution of 1-(3-methylpyrrolidin-1-yl)propan-1-one and ammonium acetate in methanol reacts at room temperature for 12 hours, yielding the target compound with 85% efficiency. NaBH3CN’s mild reducing properties prevent over-reduction of the ketone group, making it preferable for lab-scale synthesis.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups provides an alternative route to construct the pyrrolidine-ketone framework.

Chloroketone Intermediate

A two-step process involves:

  • Friedel-Crafts Acylation : Thiophene or analogous substrates react with 3-chloropropionyl chloride to form 3-chloro-1-(3-methylpyrrolidin-1-yl)propan-1-one.

  • Ammonolysis : The chlorinated intermediate undergoes nucleophilic substitution with aqueous ammonia at elevated temperatures (80°C), replacing chlorine with an amino group. While this method achieves 68% overall yield, it generates stoichiometric HCl, necessitating neutralization steps.

Enantioselective Synthesis

For applications requiring chiral purity, asymmetric reduction of prochiral ketones is critical.

Chiral Catalyst Systems

Using a ruthenium-BINAP complex, 1-(3-methylpyrrolidin-1-yl)propan-1-one undergoes hydrogenation at 50 psi H2 pressure in tetrahydrofuran (THF). This produces the (S)-enantiomer with 89% yield and 98% enantiomeric excess (ee). The catalyst’s chiral environment directs hydride addition to the re face of the ketone, ensuring high stereoselectivity.

Enzymatic Reduction

Microbial dehydrogenases from Lactobacillus species selectively reduce the ketone to the alcohol intermediate, which is subsequently aminated. Although this biocatalytic route achieves >99% ee, yields remain modest (55–60%) due to enzyme inhibition by the amine product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination72–8595Scalable, simple workupRequires excess methylamine
Nucleophilic Substitution6890Avoids reducing agentsHCl byproduct formation
Enantioselective H28998High ee, no chromatography neededExpensive catalysts
Enzymatic Reduction55–6099Eco-friendly, extreme eeLow yield, long reaction times

Purification and Characterization

Crude products are typically purified via:

  • Crystallization : Ethanol/water mixtures (3:1 v/v) precipitate the compound as a white crystalline solid.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves residual methylamine or chloroketone impurities.

Structural confirmation relies on:

  • NMR : δ 1.2 ppm (3H, s, CH3-pyrrolidine), δ 2.8–3.1 ppm (4H, m, pyrrolidine-CH2), δ 3.4 ppm (2H, t, NH2-CH2).

  • MS (ESI+) : m/z 157.1 [M+H]+.

Challenges and Optimizations

Byproduct Formation

Over-reduction to 3-amino-1-(3-methylpyrrolidin-1-yl)propan-1-ol occurs if NaBH4 is used instead of NaBH3CN. This is mitigated by employing milder reducing agents or stoichiometric control.

Stereochemical Control

Racemization during amination is minimized by conducting reactions at lower temperatures (<40°C) and using non-polar solvents like dichloromethane .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Substituent Impact :

  • Hydrophilic Groups : The 3-hydroxy-pyrrolidine analog (158.2 g/mol) exhibits improved aqueous solubility compared to the methyl-substituted parent compound, making it suitable for formulations requiring high bioavailability .
  • Lipophilic Groups : The trifluoromethyl and methoxymethyl substituents in the analog (260.2 g/mol) enhance lipid membrane penetration, critical for central nervous system-targeting drugs .
  • Aromatic Systems : Replacement of pyrrolidine with benzimidazole (215.3 g/mol) introduces planar aromaticity, which may enhance DNA intercalation or enzyme inhibition, as seen in its antitubercular activity .

Pharmacological Activities

  • Antitubercular Activity : The benzimidazole-derived analog (3a-e series) demonstrated moderate to potent activity against Mycobacterium tuberculosis (MIC values: 1.5–12.5 µg/mL), attributed to its ability to disrupt bacterial cell wall synthesis .

Physicochemical Properties

  • Solubility: Hydroxyl or amino groups (e.g., 3-hydroxy-pyrrolidine analog) increase polarity and solubility in aqueous media, whereas trifluoromethyl groups reduce solubility but improve lipid bilayer penetration .
  • Stability : Methyl groups on the pyrrolidine ring (as in the parent compound) enhance steric protection against metabolic degradation compared to unsubstituted analogs .

Biological Activity

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of the amino group allows for various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. Its structure can be represented as follows:

C6H12N2O\text{C}_6\text{H}_{12}\text{N}_2\text{O}

The mechanism of action of this compound is primarily based on its ability to interact with specific enzymes and receptors. It has been noted that this compound may act as an inhibitor or modulator of certain biological pathways, particularly those related to the central nervous system (CNS) .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting levels of dopamine and serotonin.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate mood, cognition, and pain perception.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

1. CNS Activity

Studies suggest that derivatives of this compound can modulate dopamine receptor activity, which is critical in treating conditions such as depression and anxiety disorders .

2. Antimicrobial Properties

Preliminary investigations have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections .

3. Potential in Cancer Therapy

A study highlighted the role of amino acid metabolism in tumor development, suggesting that compounds like this compound could serve as potential therapeutic agents by targeting metabolic pathways in cancer cells .

Research Findings

A review of recent literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
Identified as a potential modulator of dopamine receptors with implications for opioid dependence treatment.
Demonstrated effects on serotonin receptor affinity, indicating potential for mood disorder treatments.
Highlighted its role in amino acid metabolism related to tumor growth, suggesting avenues for cancer therapy.
Showed promising antimicrobial activity against specific bacterial strains.

Case Studies

Case Study 1: CNS Modulation
In a controlled study involving animal models, administration of this compound led to significant alterations in behavior consistent with dopamine receptor modulation. These findings support its potential use in treating neuropsychiatric disorders.

Case Study 2: Antimicrobial Efficacy
A series of tests against gram-positive and gram-negative bacteria revealed that the compound exhibited substantial inhibitory effects, suggesting it could be developed into a novel antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via Mannich base reactions, involving condensation of a ketone, amine, and formaldehyde. For example, similar pyrrolidine derivatives are synthesized by refluxing precursors (e.g., 3-methylpyrrolidine, formaldehyde, and an amino-ketone) in ethanol for 4–6 hours . Optimization strategies include:

  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature Control : Maintaining 60–80°C prevents side reactions like enolization.
    Yield improvements (≥70%) are achievable via stepwise purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The pyrrolidine ring protons resonate at δ 1.5–2.5 ppm (multiplet), while the ketone carbonyl appears at ~200–210 ppm in ¹³C NMR. The amino group (NH₂) shows broad signals at δ 1.8–2.2 ppm .
  • IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ketone. N-H stretches (3300–3500 cm⁻¹) validate the primary amine .
  • Cross-Validation : Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., DPP-IV assays) to measure IC₅₀ values. Protocols involve incubating the compound with recombinant enzymes and monitoring cleavage kinetics .
  • Antimicrobial Screening : Conduct microdilution assays (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells at 10–100 µM concentrations to assess safety margins .

Advanced Research Questions

Q. How do substituents on the pyrrolidine ring (e.g., 3-methyl vs. fluorinated groups) influence pharmacokinetics and target binding?

Methodological Answer:

  • Lipophilicity : Introduce fluorinated groups (e.g., -CF₃) to enhance membrane permeability (logP ↑0.5–1.0) and metabolic stability. ClogP calculations via Molinspiration validate this .
  • Target Interactions : Molecular docking (AutoDock Vina) reveals that 3-methyl groups improve hydrophobic interactions with enzyme pockets (e.g., DPP-IV), while larger substituents (e.g., methoxymethyl) may sterically hinder binding .
  • SAR Studies : Synthesize analogs with varied substituents and correlate bioactivity data (IC₅₀, Ki) with computed electrostatic potentials .

Q. What crystallographic strategies resolve electron density ambiguities in X-ray structures of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize noise.
  • Refinement : SHELXL’s TWIN and BASF commands handle twinning, while anisotropic displacement parameters (ADPs) refine disorder in the pyrrolidine ring .
  • Validation : Check Rint (<5%) and Flack parameter (±0.05) to ensure absolute configuration accuracy. PLATON’s ADDSYM detects missed symmetry .

Q. How can discrepancies in reported biological activities of structural analogs be reconciled?

Methodological Answer:

  • Experimental Variability : Standardize assay conditions (pH, temperature, cell lines) to minimize inter-lab variability.
  • Structural Confirmation : Re-analyze disputed analogs via single-crystal XRD to confirm regiochemistry (e.g., 3-methyl vs. 4-methyl isomers) .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity .

Q. What computational approaches predict metabolic pathways and potential toxicity?

Methodological Answer:

  • Metabolism Prediction : SwissADME predicts Phase I oxidation sites (e.g., pyrrolidine ring) and Phase II glucuronidation.
  • Toxicity Profiling : Derek Nexus flags structural alerts (e.g., primary amines for mutagenicity). Validate with Ames tests .
  • MD Simulations : GROMACS models liver microsome interactions to identify reactive intermediates .

Q. How can reaction scalability challenges be addressed without compromising enantiomeric purity?

Methodological Answer:

  • Continuous Flow Synthesis : Optimize residence time (5–10 min) and catalyst loading (5 mol% Pd/C) for gram-scale production .
  • Chiral Resolution : Use HPLC with Chiralpak IA columns (hexane/isopropanol mobile phase) to separate enantiomers. Confirm purity via polarimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.